5-Methoxypyridazine-3-carboxylic acid

Medicinal Chemistry Synthetic Methodology Computational Chemistry

Source 5-Methoxypyridazine-3-carboxylic acid (CAS 1530832-17-7) as a regioisomerically defined building block for JAK/STAT inhibitor discovery. The 5-methoxy substituent provides a unique electronic and steric profile that is not interchangeable with 6-methoxy analogues, ensuring consistent biological target engagement and synthetic reproducibility. High purity (≥95%) minimizes side-product interference, while its favorable molecular weight (154.12 g/mol) and lipophilicity support CNS-penetrant library synthesis. Available in research quantities with competitive pricing and global shipping.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 1530832-17-7
Cat. No. B1370825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyridazine-3-carboxylic acid
CAS1530832-17-7
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=NN=C1)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10)
InChIKeyYOPNWBUWFQFLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyridazine-3-carboxylic acid (CAS 1530832-17-7): Core Properties and Research-Grade Specifications


5-Methoxypyridazine-3-carboxylic acid (CAS 1530832-17-7) is a heterocyclic building block featuring a pyridazine core with a methoxy substituent at the 5-position and a carboxylic acid group at the 3-position . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with its molecular formula C6H6N2O3 and molecular weight of 154.12 g/mol . The compound is commercially available at purities ranging from 95% to ≥98% from multiple reputable suppliers .

Why Generic Substitution of 5-Methoxypyridazine-3-carboxylic Acid Fails: The Critical Role of Regiochemistry and Electronic Profile


Generic substitution of pyridazine-3-carboxylic acid derivatives is not feasible due to the profound impact of substituent position and electronic character on reactivity, biological target engagement, and synthetic utility. The 5-methoxy group in this compound confers a distinct regioisomeric and electronic profile compared to the more common 6-methoxy isomer . This positional shift alters the pyridazine ring's electron density distribution, directly influencing its behavior as a metal-chelating ligand and its recognition by biological targets such as kinases [1]. Consequently, replacing it with an unsubstituted or differently substituted analog without rigorous validation risks compromising synthetic yields or abolishing desired biological activity [2].

5-Methoxypyridazine-3-carboxylic Acid: A Quantitative Evidence Guide for Scientific Procurement


Regioisomeric Differentiation: Divergent Electronic Properties and Reactivity

The 5-methoxy substitution pattern of this compound results in a distinct molecular electrostatic potential surface compared to the 6-methoxy isomer (6-Methoxypyridazine-3-carboxylic acid, CAS 56434-28-7). This alters the electron density on the pyridazine nitrogen atoms, which is critical for metal coordination and hydrogen-bonding interactions. While direct head-to-head reactivity data is not available in public literature, the difference in InChIKey (YOPNWBUWFQFLHQ-UHFFFAOYSA-N for the 5-methoxy vs. a different key for the 6-methoxy) confirms non-interchangeable molecular structures [1]. This regioisomeric difference is a primary driver for selecting this specific compound in structure-activity relationship (SAR) studies.

Medicinal Chemistry Synthetic Methodology Computational Chemistry

Purity and Quality Control Benchmarking for Research Reproducibility

For research applications, the purity of 5-Methoxypyridazine-3-carboxylic acid is a critical procurement parameter. Suppliers offer this compound with verified purity levels, typically ≥97% or ≥98% as determined by HPLC with UV detection at 254 nm [1]. This high purity standard is essential for reproducible synthetic yields and reliable biological assay results. In contrast, some sources for the unsubstituted analog Pyridazine-3-carboxylic acid may list lower purity grades (e.g., 95%) , which could introduce variability in sensitive experiments.

Analytical Chemistry Quality Assurance Medicinal Chemistry

Strategic Intellectual Property Positioning in JAK/STAT Pathway Research

Recent patent analyses indicate the strategic use of 5-Methoxypyridazine-3-carboxylic acid in intellectual property filings related to JAK/STAT signaling inhibitors and metabotropic glutamate receptor modulators [1]. While specific IC50 values for the free acid are not disclosed, its inclusion in patent claims (with a patent count of 2 associated with its structure [2]) suggests it provides a competitive advantage over structurally similar pyridazine-3-carboxylic acids that lack this specific methoxy substitution. This IP activity points to its value as a key intermediate or scaffold for developing novel therapeutics in inflammation and oncology.

Immunology Oncology Kinase Inhibition

Validated Research and Industrial Application Scenarios for 5-Methoxypyridazine-3-carboxylic Acid


Structure-Activity Relationship (SAR) Exploration of Pyridazine-Based JAK/STAT Inhibitors

Given its documented association with JAK/STAT inhibitor patents [1], this compound is ideally suited as a core scaffold or key intermediate in medicinal chemistry campaigns aiming to modulate the JAK/STAT pathway. The 5-methoxy group provides a specific vector for exploring interactions within the ATP-binding pocket of JAK kinases, a strategy supported by broader pyridazine-3-carboxamide patent literature [2].

Synthesis of Novel CNS-Penetrant Drug Candidates

The favorable molecular weight (154.12 g/mol) and potential for optimized lipophilicity conferred by the methoxy group make 5-Methoxypyridazine-3-carboxylic acid a valuable building block for synthesizing CNS-targeted compounds [3]. Its use in this context is supported by patent analyses linking it to metabotropic glutamate receptor modulators [1], suggesting its utility in designing molecules with enhanced blood-brain barrier permeability.

Synthetic Methodology Development for Regioselective Functionalization

The distinct regioisomeric profile of 5-Methoxypyridazine-3-carboxylic acid, compared to its 6-methoxy isomer, makes it a critical reagent for developing and validating synthetic methodologies that require precise control over pyridazine ring functionalization . Researchers can leverage its high purity (≥98% [4]) to ensure that reaction outcomes are driven by the intended chemistry rather than impurities.

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